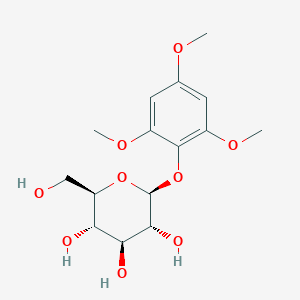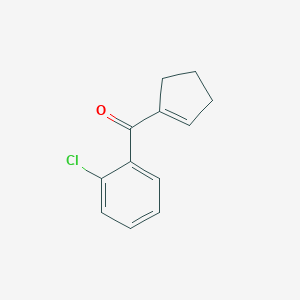![molecular formula C8H4ClN5O B170062 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 161154-16-1](/img/structure/B170062.png)
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a tetrazole ring fused to a quinoxaline core, with a chlorine atom at the 7th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxalinones with tetrazoles in the presence of hydrochloric acid and nitric acid. This reaction proceeds through a ring-opening and cyclization mechanism, facilitated by visible light .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the developed protocols has been demonstrated by gram-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-4-ones.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine atom.
Cyclization: The compound can undergo cyclization reactions to form biheterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrochloric acid.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Cyclization: Cyclization reactions often require acidic conditions and may be facilitated by light or heat.
Major Products
Oxidation: Quinoxalin-4-ones.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Cyclization: Biheterocyclic systems such as benzimidazoles.
Applications De Recherche Scientifique
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antineoplastic properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of materials for optical devices and other applications.
Mécanisme D'action
The mechanism of action of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and cyclization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazolo[1,5-a]quinoxaline: Lacks the chlorine atom at the 7th position.
s-triazolo[4,3-a]quinoxaline: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to the presence of the chlorine atom at the 7th position, which influences its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
IUPAC Name |
7-chloro-5H-tetrazolo[1,5-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRTTWFBCBNVRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438933 |
Source


|
| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161154-16-1 |
Source


|
| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)


![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)



![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)

